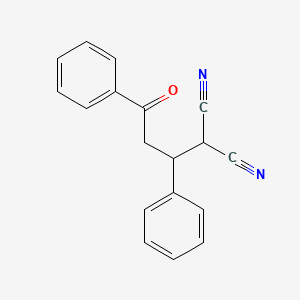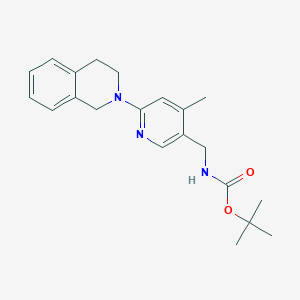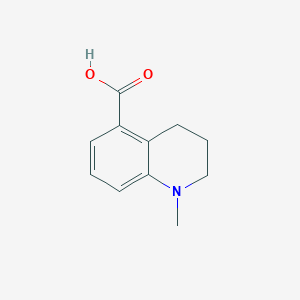
N-(4,5-Dimethoxy-2-phenylacetyl-phenyl)-4-methyl-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-Dimethoxy-2-(2-phenylacetyl)phenyl)-4-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes methoxy groups, a phenylacetyl group, and a sulfonamide group. These functional groups contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dimethoxy-2-(2-phenylacetyl)phenyl)-4-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenylacetyl Intermediate: The phenylacetyl group is introduced through a Friedel-Crafts acylation reaction, where phenylacetic acid reacts with an appropriate aromatic compound in the presence of a Lewis acid catalyst.
Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions, typically using methyl iodide and a strong base such as sodium hydride.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-Dimethoxy-2-(2-phenylacetyl)phenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenylacetyl group can be reduced to form a phenylethyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenylethyl derivatives.
Substitution: Formation of sulfonamide derivatives with different substituents.
Scientific Research Applications
N-(4,5-Dimethoxy-2-(2-phenylacetyl)phenyl)-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,5-Dimethoxy-2-(2-phenylacetyl)phenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, potentially inhibiting enzyme activity. The phenylacetyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(4,5-Dimethoxy-2-phenylacetyl-phenyl)-acetamide: Shares similar structural features but lacks the sulfonamide group.
N-(4-Methoxy-2-phenylacetyl-phenyl)-benzenesulfonamide: Similar structure with fewer methoxy groups.
Uniqueness
N-(4,5-Dimethoxy-2-(2-phenylacetyl)phenyl)-4-methylbenzenesulfonamide is unique due to the presence of both methoxy and sulfonamide groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C23H23NO5S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[4,5-dimethoxy-2-(2-phenylacetyl)phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H23NO5S/c1-16-9-11-18(12-10-16)30(26,27)24-20-15-23(29-3)22(28-2)14-19(20)21(25)13-17-7-5-4-6-8-17/h4-12,14-15,24H,13H2,1-3H3 |
InChI Key |
ZKXWXWJOMGXWCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2C(=O)CC3=CC=CC=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



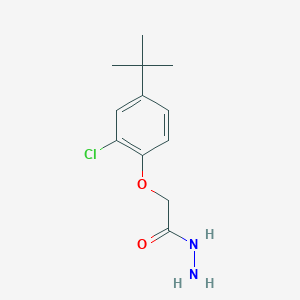
![Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13000910.png)
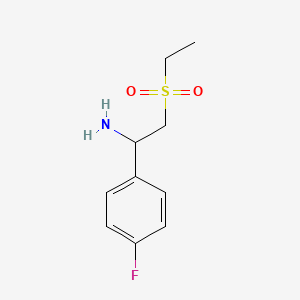

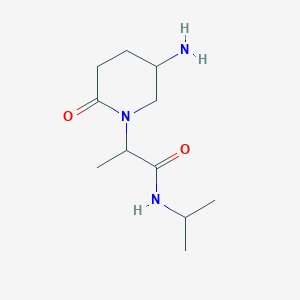
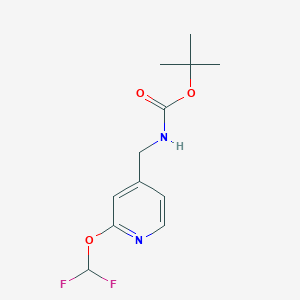
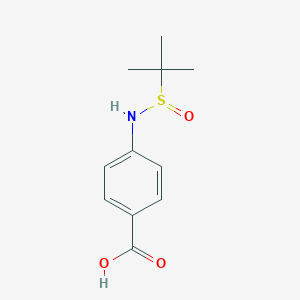
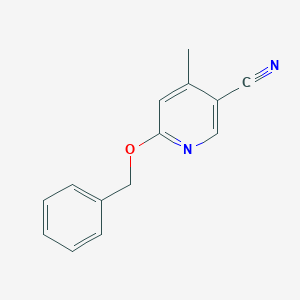
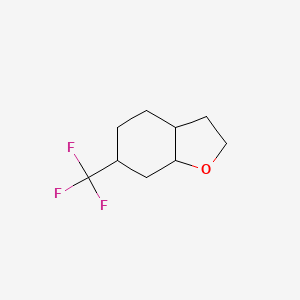
![2',6'-Dimethoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13000959.png)
